2-(2,5-Difluorophenyl)ethanol
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Overview
Description
2-(2,5-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O It is characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions, and an ethanol group attached to the 2 position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,5-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,5-difluorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the Grignard reaction, where 2,5-difluorobenzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then treated with formaldehyde to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-(2,5-difluorophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-(2,5-difluorophenyl)ethane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(2,5-Difluorophenyl)acetaldehyde
Reduction: 2-(2,5-Difluorophenyl)ethane
Substitution: 2-(2,5-Difluorophenyl)ethyl chloride or bromide
Scientific Research Applications
2-(2,5-Difluorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring phenyl ethanol derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug design.
Comparison with Similar Compounds
2-(2,5-Difluorophenyl)ethanol can be compared with other similar compounds, such as:
- 2-(2,4-Difluorophenyl)ethanol
- 2-(3,5-Difluorophenyl)ethanol
- 2-(2,5-Dichlorophenyl)ethanol
Uniqueness
The unique positioning of the fluorine atoms at the 2 and 5 positions on the phenyl ring in this compound can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substitution patterns.
Properties
IUPAC Name |
2-(2,5-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOQRCFOUIBCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862255-56-9 |
Source
|
Record name | 2-(2,5-difluorophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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